molecular formula C11H9BrN2O B3035562 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine CAS No. 331809-15-5

5-Bromo-2-(pyridin-3-ylmethoxy)pyridine

Cat. No.: B3035562
CAS No.: 331809-15-5
M. Wt: 265.11 g/mol
InChI Key: LCSRBILHRZGDOR-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyridin-3-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol . It is a brominated pyridine derivative, which is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine typically involves the bromination of 2-(pyridin-3-ylmethoxy)pyridine. This can be achieved through various methods, including the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-3-ylmethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-2-(pyridin-3-ylmethoxy)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and pyridine rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(pyridin-3-ylmethoxy)pyridine
  • 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine
  • 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine

Uniqueness

5-Bromo-2-(pyridin-3-ylmethoxy)pyridine is unique due to the specific positioning of the bromine atom and the pyridin-3-ylmethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

5-bromo-2-(pyridin-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSRBILHRZGDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (144 mg, 3.6 mmol) was added to a solution of 2-pyridine-methanol (361 mg, 3.3 mmol) in dimethylformamide (5 ml) and stirred for 20 minutes. 2,5-Dibromopyridine (711 mg, 3.0 mmol) was added, the reaction was heated to 100° C. for 10 hours, before the reaction was cooled and the solvents removed in vacuo. 2.0 N aqueous sodium hydroxide solution (5 ml) was added, the aqueous layer was extracted with ethyl acetate which was washed with and concentrated in vacuo. Purification by flash chromatography on silica gel, eluting with 5% ethyl acetate in isohexane, yielded 3-bromo-6-(3-pyridylmethoxy)pyridine (366 mg, 46% yield) as an off-white solid:
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
361 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
711 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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